3-bromo-N-(3-methoxyphenyl)benzamide
Description
3-Bromo-N-(3-methoxyphenyl)benzamide is a benzamide derivative characterized by a bromine substituent at the 3-position of the benzoyl ring and a 3-methoxyphenyl group attached via an amide linkage. This compound is of interest in medicinal chemistry due to its structural features, which enable interactions with biological targets such as kinases and receptors. The bromine atom enhances electrophilicity and binding affinity, while the methoxy group contributes to solubility and π-π stacking interactions .
Properties
IUPAC Name |
3-bromo-N-(3-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-13-7-3-6-12(9-13)16-14(17)10-4-2-5-11(15)8-10/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYLQQBGSIYQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-methoxyphenyl)benzamide typically involves the reaction of 3-bromo-benzoyl chloride with 3-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for 3-bromo-N-(3-methoxyphenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3-methoxyphenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction Reactions: The amide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Formation of substituted benzamides with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of hydroxylated or carbonylated derivatives of the original compound.
Reduction Reactions: Formation of amine derivatives of the original compound.
Scientific Research Applications
3-bromo-N-(3-methoxyphenyl)benzamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in Kinase Inhibition
ZINC33268577 and ZINC1162830
- ZINC33268577 : Features a pyridopyrimidinylmethoxy group and a methyl-substituted phenyl ring.
- ZINC1162830: Contains a chlorophenoxy and isoindole-dione moiety.
| Property | 3-Bromo-N-(3-Methoxyphenyl)Benzamide | ZINC33268577 | ZINC1162830 | Tivozanib (Reference) |
|---|---|---|---|---|
| H-Bond Donors | 1 | 1 | 1 | 2 |
| H-Bond Acceptors | 3 | 5 | 5 | 7 |
| Rotatable Bonds | 3 | 5 | 7 | 6 |
| Shape Tanimoto (vs. Tivozanib) | N/A | 0.803 | 0.736 | 1.0 |
| Color Tanimoto (vs. Tivozanib) | N/A | 0.256 | 0.218 | 1.0 |
Key Findings :
- The lower Color Tanimoto values for ZINC compounds indicate divergent chemical groups compared to tivozanib, suggesting unique binding modes.
SC211 (Piperazine Benzamide Derivative)
SC211 (3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide) shares the 3-methoxyphenylamide motif but incorporates a piperazine-propanamide chain. This modification enhances dopamine D4 receptor (D4R) affinity (Ki < 10 nM) compared to the brominated analog, which lacks the piperazine group. The bromine in 3-bromo-N-(3-methoxyphenyl)benzamide may reduce D4R selectivity but improve interactions with hydrophobic kinase pockets .
Metallophthalocyanines with 4-Bromo-2-Methoxyphenyl Substituents
Peripherally substituted metallophthalocyanines (e.g., Compound 5-7 in ) exhibit antimicrobial and antioxidant activities. Compared to 3-bromo-N-(3-methoxyphenyl)benzamide:
- Antioxidant Activity : Metallophthalocyanines show DPPH radical scavenging IC50 values of 15–25 μM, attributed to extended conjugation and redox-active metal centers.
- Antimicrobial Activity : These compounds demonstrate MIC values of 8–32 μg/mL against Gram-positive bacteria, whereas the target benzamide’s activity remains unexplored .
Analogs with Modified Amide Substituents
3-Bromo-N-(Quinolin-8-yl)Benzamide (3l)
This derivative replaces the 3-methoxyphenyl group with a quinoline ring, enhancing π-stacking and metal-chelating properties. It is synthesized via electrooxidative amination (67% yield) and may exhibit distinct pharmacokinetics due to increased lipophilicity (LogP ~3.5) .
3-Bromo-N-(5-Methylisoxazol-3-yl)Benzamide
With an isoxazole substituent, this analog has a reduced polar surface area (55.1 Ų vs. Its hydrogen-bonding profile (1 donor, 3 acceptors) is comparable to the target compound .
Q & A
Q. What are the optimal synthetic routes for 3-bromo-N-(3-methoxyphenyl)benzamide, and how can reaction efficiency be improved?
The synthesis typically involves condensation of 3-bromobenzoic acid derivatives (e.g., acid chloride) with 3-methoxyaniline. Key steps include:
- Reagents : Thionyl chloride (SOCl₂) for acid chloride formation, followed by amide coupling in polar aprotic solvents (e.g., DMF) with triethylamine as a base .
- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C) while maintaining >85% yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. How is the molecular structure of 3-bromo-N-(3-methoxyphenyl)benzamide validated experimentally?
Structural confirmation relies on:
- Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and IR (amide C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 306.0) and HRMS confirm molecular weight .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., C-Br bond length: 1.89 Å) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s therapeutic potential?
- Substituent Variation : Replace bromine with Cl, F, or NO₂ to assess electronic effects on bioactivity .
- Biological Assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays, with IC₅₀ values compared to reference inhibitors .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to receptors like PARP-1, validated by SPR (surface plasmon resonance) .
Q. How do crystallographic disorders impact the interpretation of polymorphic forms?
- Case Study : Polymorphs of related fluorobenzamides exhibit positional disorder in N–H···O hydrogen bonds, altering packing motifs (e.g., centrosymmetric vs. noncentrosymmetric space groups) .
- Mitigation Strategies : Use low-temperature crystallography (100 K) and dynamic NMR to resolve disorder, supplemented by Hirshfeld surface analysis .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72-hour incubation, 10% FBS media) to control for assay variability .
- Meta-Analysis : Compare cytotoxicity data (e.g., CC₅₀ in MCF-7 cells) across studies using ANOVA to identify outliers due to solvent effects (DMSO vs. PBS) .
Q. How can substitution reactions at the bromine site be optimized for regioselectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
